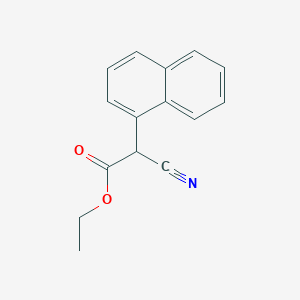

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique structure, which includes a naphthalene ring, making it a valuable intermediate in various synthetic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with naphthalene-1-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.

Condensation Reactions: It can undergo Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.

Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium ethoxide or potassium carbonate in solvents such as ethanol or dimethylformamide (DMF).

Knoevenagel Condensation: Aldehydes or ketones in the presence of a base like piperidine or pyridine.

Reduction: Hydrogen gas with a catalyst like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Substituted Alkenes: From condensation reactions.

Amines: From reduction reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its cyanoacetate moiety allows for various chemical transformations including:

- Alkylation : It can be used to introduce alkyl groups into other compounds.

- Acylation : The compound can participate in acylation reactions to form acyl derivatives.

- Reduction : The cyano group can be reduced to an amine, expanding its utility in synthetic pathways.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit notable biological activities. Some key findings include:

- Anticancer Activity : Studies have shown potential efficacy against various cancer cell lines, suggesting its role as a lead compound for drug development.

- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, indicating its potential use in developing new antibiotics .

Proteomics Research

This compound is utilized in proteomics for studying protein interactions and modifications. Its ability to undergo acylation reactions makes it a candidate for labeling proteins, which aids in understanding biochemical pathways and mechanisms of action .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano and ester groups are key functional groups that participate in these reactions, allowing the compound to form bonds with other molecules. This reactivity is crucial for its role as an intermediate in synthetic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl cyanoacetate: Similar in structure but lacks the naphthalene ring.

Methyl 2-cyano-2-(naphthalen-1-yl)acetate: Similar but with a methyl ester group instead of an ethyl ester.

2-Cyano-2-(naphthalen-1-yl)acetic acid: Similar but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to the presence of the naphthalene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .

Biologische Aktivität

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and synthetic organic chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula: C15H13NO2

- Molecular Weight: 239.27 g/mol

- CAS Number: 13234-71-4

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through its interactions with cellular pathways involved in cancer proliferation and apoptosis.

1. Anticancer Activity:

Research indicates that compounds containing naphthalene moieties, such as this compound, can act as effective anticancer agents. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

- Cell Cycle Arrest: Studies reveal that naphthalene derivatives can induce cell cycle arrest at specific phases. For instance, one study demonstrated that treatment with a related naphthalene compound led to a significant decrease in the percentage of cells in the G1 phase while increasing those in the S phase, indicating effective cell cycle modulation .

- Apoptosis Induction: The induction of apoptosis was confirmed through flow cytometry assays, which showed that naphthalene derivatives could trigger both early and late apoptosis in treated cells .

2. Cytotoxicity Evaluation:

The cytotoxic effects of this compound were evaluated using various cancer cell lines, including MDA-MB-231 (breast cancer) and others. The compound displayed significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic potential .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving naphthalene derivatives and cyanoacetic acid. Notably:

- Cascade Reactions: A recent study highlighted a three-component cascade reaction involving ethyl cyanoacetate as a key reagent, leading to the formation of highly substituted tetrahydroquinolines from naphthalene derivatives . This method enhances yield and diastereoselectivity compared to traditional approaches.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Case Study 1: Anticancer Properties

In a study investigating the anticancer properties of naphthalene-substituted compounds, this compound was shown to significantly suppress tumor growth in vivo models. The results indicated that this compound could serve as a promising candidate for further development as an anticancer agent .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanisms behind the cytotoxic effects observed with naphthalene derivatives. It was found that these compounds could modulate reactive oxygen species (ROS) levels within cells, contributing to their pro-apoptotic effects .

Summary of Findings

Eigenschaften

IUPAC Name |

ethyl 2-cyano-2-naphthalen-1-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTUFQSUPDWXSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.